molecular formula C27H30O16 B8118792 Lutonarin

Lutonarin

Cat. No. B8118792
M. Wt: 610.5 g/mol
InChI Key: OQKYVRDRDIXQMK-KETMJRJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lutonarin is a natural product found in Bryonia alba, Bryonia dioica, and other organisms with data available.

Scientific Research Applications

  • Antioxidant Activity : Lutonarin extracted from young green barley leaves shows significant antioxidant properties. It inhibits the formation of malonaldehyde, a marker of oxidative stress, in various biological samples such as cod liver oil, omega-3 fatty acids, phospholipids, and blood plasma (Benedet, Umeda, & Shibamoto, 2007).

  • Health Benefits : Studies suggest that lutonarin, along with saponarin, found in barley seedlings may have beneficial effects on human health, particularly in antihypoxia and antifatigue applications (Chen, Li, Zou, Du, Shen, & Li, 2014).

  • Anti-Inflammatory Properties : Research indicates that lutonarin might be an effective therapeutic agent for reducing pathological inflammation. It accomplishes this by suppressing NF-κB signaling, which is crucial in inflammatory responses (Yang, Woo, Lee, Kim, Lee, Kim, & Seo, 2021).

  • Neuraminidase Inhibition : Lutonarin shows potential as a neuraminidase inhibitor, which could make it useful in human health foods, additives, and animal feed (Park, Ra, Seo, Jang, Han, Lee, Kang, Nam, & Seo, 2014).

  • Phytochemical Composition : It's identified as a C-glycosylflavone pigment in wheat leaves, highlighting its presence in various plant species (Julian, Johnson, Johnson, & Donnelly, 1971).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKYVRDRDIXQMK-KETMJRJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318676
Record name Lutonarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lutonarin

CAS RN

35450-86-3
Record name Lutonarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35450-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lutonarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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